molecular formula C15H12ClN3O3 B7792377 4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride

4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride

Cat. No.: B7792377
M. Wt: 317.72 g/mol
InChI Key: MXTJHCNRSGRGSU-UHFFFAOYSA-N
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Description

4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride typically involves multiple steps, starting with the reaction of 3-hydroxyaniline with a suitable quinazoline derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the quality and consistency of the product. The industrial process may also incorporate purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride is similar to other quinazoline derivatives, such as:

  • Quinazoline-7-carboxylic acid: A related compound with similar structural features.

  • 3-Hydroxyaniline: A precursor used in the synthesis of the compound.

  • Other substituted quinazolines: Compounds with different substituents on the quinazoline ring.

Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile tool in research and industry.

Properties

IUPAC Name

4-(3-hydroxyanilino)quinazoline-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3.ClH/c19-11-3-1-2-10(7-11)18-14-12-5-4-9(15(20)21)6-13(12)16-8-17-14;/h1-8,19H,(H,20,21)(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTJHCNRSGRGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=NC3=C2C=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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